Bcl-2-IN-9 vs. HA14-1: Superior Potency in Bcl-2 Biochemical Inhibition Assays
Bcl-2-IN-9 demonstrates approximately 3.1-fold higher potency than the classic tool compound HA14-1 in inhibiting Bcl-2 activity . The IC50 of Bcl-2-IN-9 is 2.9 μM, whereas HA14-1 exhibits an IC50 of ~9 μM under comparable binding competition assay conditions . This potency differential allows Bcl-2-IN-9 to achieve equivalent target engagement at lower concentrations, potentially reducing off-target effects and compound consumption in large-scale screening applications.
| Evidence Dimension | Bcl-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.9 μM |
| Comparator Or Baseline | HA14-1: ~9 μM |
| Quantified Difference | 3.1-fold lower IC50 for Bcl-2-IN-9 |
| Conditions | Biochemical binding/competition assays (cell-free) |
Why This Matters
A 3.1-fold potency advantage reduces the compound quantity required to achieve a given level of Bcl-2 inhibition, lowering per-assay procurement costs and minimizing solvent-related artifacts in cell-based experiments.
